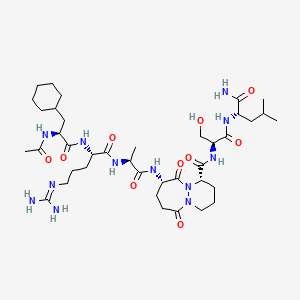

Ac-Cha-Arg-Ala-Odapdc-Ser-Leu-NH2

描述

Ac-Cha-Arg-Ala-Odapdc-Ser-Leu-NH2 is a synthetic peptide featuring a sequence of modified and natural amino acids. Key structural attributes include:

- Acetylation (Ac): Enhances metabolic stability by protecting the N-terminus from enzymatic degradation.

- Cyclohexylalanine (Cha): A non-natural hydrophobic residue that improves membrane permeability and peptide stability.

- Arginine (Arg): Positively charged at physiological pH, facilitating interactions with negatively charged biomolecules.

- C-terminal amidation (-NH2): Increases resistance to carboxypeptidases.

属性

分子式 |

C39H66N12O10 |

|---|---|

分子量 |

863 g/mol |

IUPAC 名称 |

(4S,7S)-7-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-cyclohexylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxamide |

InChI |

InChI=1S/C39H66N12O10/c1-21(2)18-27(32(40)55)48-36(59)29(20-52)49-37(60)30-13-9-17-50-31(54)15-14-26(38(61)51(30)50)47-33(56)22(3)44-34(57)25(12-8-16-43-39(41)42)46-35(58)28(45-23(4)53)19-24-10-6-5-7-11-24/h21-22,24-30,52H,5-20H2,1-4H3,(H2,40,55)(H,44,57)(H,45,53)(H,46,58)(H,47,56)(H,48,59)(H,49,60)(H4,41,42,43)/t22-,25-,26-,27-,28-,29-,30-/m0/s1 |

InChI 键 |

QEKRSNWQHABWQX-ODKJCKIQSA-N |

SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CO)NC(=O)C1CCCN2N1C(=O)C(CCC2=O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3CCCCC3)NC(=O)C |

手性 SMILES |

C[C@@H](C(=O)N[C@H]1CCC(=O)N2CCC[C@H](N2C1=O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3CCCCC3)NC(=O)C |

规范 SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CO)NC(=O)C1CCCN2N1C(=O)C(CCC2=O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3CCCCC3)NC(=O)C |

产品来源 |

United States |

相似化合物的比较

Structural Analogs in Receptor Targeting

Compound : Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met-(NH2) ()

- Application : GRPr-targeting radiopharmaceutical for prostate cancer imaging.

- Comparison: Both peptides feature Ser residues and C-terminal amidation, enhancing solubility and stability. Odapdc may introduce metal-binding capacity absent in the Bombesin analog, enabling dual functionality (receptor targeting + chelation) .

Data Table 1 : Receptor-Targeting Peptide Comparison

| Property | Ac-Cha-Arg-Ala-Odapdc-Ser-Leu-NH2 | Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met-(NH2) |

|---|---|---|

| Key Residues | Cha, Arg, Odapdc | Dpr, Gln, Trp, His |

| Molecular Weight (Da)* | ~950 (estimated) | ~1600 |

| Metal Binding | Likely (Odapdc) | No |

| Receptor Specificity | Hypothetical (e.g., integrins) | GRPr |

| Stability Modifications | Acetylation, amidation | Amidation |

*Calculated based on sequence; exact values require experimental validation.

Metal-Binding Peptides ()

Compound : Co(II)/Ni(II)/Cu(II)/Zn(II) complexes with 2-oxazolidone or thiadiazole ligands.

- Application : Catalysis or material science.

- Comparison: Odapdc in Ac-Cha-Arg-Ala-Odapdc-Ser-Leu-NH2 may mimic 2-oxazolidone or thiadiazole in coordinating transition metals, but with higher selectivity due to peptide backbone preorganization. Stability constants (log K) for metal complexes of Odapdc derivatives are likely higher than those of simple thiadiazole ligands, as seen in Zn(II)-amino acid complexes (log K = 8–10) .

Enzyme Substrate Analogs ()

Compound : MCA-PRO-LEU-ALA-GLN-ALA-VAL-DAP(DNP)-ARG-SER-SER-SER-ARG-NH2

- Application : Fluorogenic substrate for proteases like ADAM-16.

- Comparison: Both peptides incorporate DAP derivatives (Odapdc vs. The Cha residue in the target peptide may enhance cellular uptake compared to the polar Ser/Arg-rich sequence in ’s compound .

Data Table 2 : Physicochemical Properties Comparison

| Property | Ac-Cha-Arg-Ala-Odapdc-Ser-Leu-NH2 | MCA-PRO-LEU-ALA-GLN-ALA-VAL-DAP(DNP)-...-NH2 |

|---|---|---|

| Molecular Weight (Da) | ~950 | 1638.7 |

| XLogP3 | ~-2.5 (estimated) | -5.4 |

| Hydrogen Bond Donors | 10–12 | 21 |

| Topological Polar SA | ~300 Ų | 755 Ų |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。